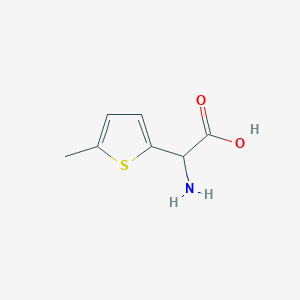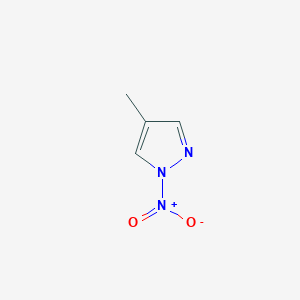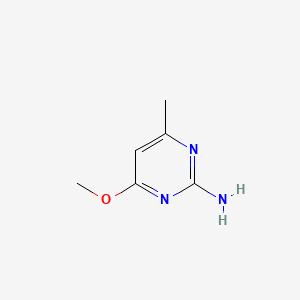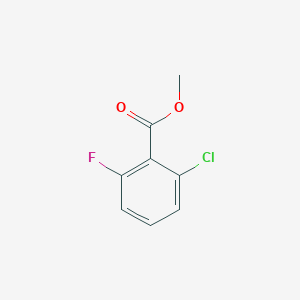
Methyl 2-chloro-6-fluorobenzoate
Descripción general
Descripción
Methyl 2-chloro-6-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-fluorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a precursor in the synthesis of biologically active compounds.
Medicine: In the development of pharmaceuticals and agrochemicals.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
Methyl 2-chloro-6-fluorobenzoate is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation, respectively . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .
Mecanismo De Acción
Target of Action
Without specific studies, it’s hard to identify the exact targets of Methyl 2-chloro-6-fluorobenzoate. They can participate in various reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
Mode of Action
In a typical reaction, the halogen atom (chlorine or fluorine) on the aromatic ring can be replaced by a nucleophile in a nucleophilic aromatic substitution reaction. Alternatively, in a Suzuki-Miyaura cross-coupling reaction, the halogen atom can be replaced by an organoboron reagent in the presence of a palladium catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-6-fluorobenzoate can be synthesized by esterification of 2-chloro-6-fluorobenzoic acid. A common method involves reacting 2-chloro-6-fluorobenzoic acid with methanol in the presence of a few drops of concentrated sulfuric acid. The reaction is typically carried out under microwave irradiation at 110°C for about 3 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to remove excess methanol and other by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-fluoro-6-aminobenzoate.
Reduction: Methyl 2-chloro-6-fluorobenzyl alcohol.
Hydrolysis: 2-chloro-6-fluorobenzoic acid.
Comparación Con Compuestos Similares
Methyl 2-chloro-6-fluorobenzoate can be compared with other similar compounds, such as:
- Methyl 2,4-dichloro-6-fluorobenzoate
- Methyl 6-chloro-2-fluoro-3-(trifluoromethyl)benzoate
- Methyl 3-cyano-6-chloro-2-fluorobenzoate
- Methyl 6-chloro-2-fluoro-3-formylbenzoate
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both chlorine and fluorine atoms makes it a versatile intermediate for various chemical transformations .
Propiedades
IUPAC Name |
methyl 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOPETUZNLPTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344022 | |
| Record name | Methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151360-57-5 | |
| Record name | Methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

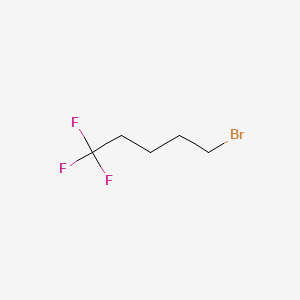
![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)


